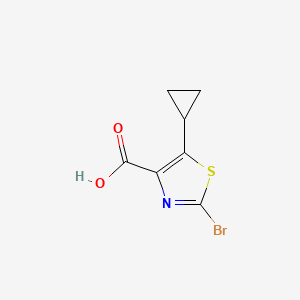

2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid

Description

Chemical Identity and Nomenclature

2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid is characterized by a well-defined molecular structure with specific chemical identifiers that establish its unique position within heterocyclic chemistry. The compound bears the molecular formula C₇H₆BrNO₂S and possesses a molecular weight of 248.1 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid, which systematically describes its structural components including the thiazole ring system with bromination at position 2, cyclopropyl substitution at position 5, and carboxylic acid functionality at position 4.

The compound's structural identity is further confirmed through its Standard International Chemical Identifier, which is InChI=1S/C7H6BrNO2S/c8-7-9-4(6(10)11)5(12-7)3-1-2-3/h3H,1-2H2,(H,10,11). The Simplified Molecular Input Line Entry System representation is C1CC1C2=C(N=C(S2)Br)C(=O)O, which provides a concise description of the connectivity pattern within the molecule. The compound is assigned the MDL number MFCD28063725, providing a unique database identifier for research and commercial purposes.

Table 1: Chemical Identifiers and Physical Properties of 2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic Acid

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1694180-93-2 |

| Molecular Formula | C₇H₆BrNO₂S |

| Molecular Weight | 248.1 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |

| MDL Number | MFCD28063725 |

| PubChem Compound Identifier | 84706444 |

| Physical Appearance | Powder |

| Storage Temperature | 4°C |

The compound's physical characteristics include its appearance as a powder at room temperature, requiring specific storage conditions to maintain stability. Optimal storage conditions have been established at 4°C for short-term storage, with longer-term preservation requiring temperatures of -20°C. These storage requirements reflect the compound's sensitivity to environmental conditions and the need for careful handling in research applications.

Historical Context in Heterocyclic Chemistry

The development of 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid is deeply rooted in the rich history of thiazole chemistry, which began with the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber. On November 18, 1887, these researchers provided the foundational definition of thiazoles under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," establishing thiazoles as nitrogen and sulfur-containing substances with ring-form binding that relate to pyridine as thiophene relates to benzene. This historical milestone marked the beginning of systematic investigation into thiazole-containing compounds and their potential applications.

Hantzsch and Weber's work demonstrated the existence of both thiazole and isothiazole structures, comparing them to glyoxaline and pyrazole respectively. Their research methodology involved the synthesis of 4-methylthiazole, which became the first free thiazole ever described and served as a fundamental reference compound for subsequent thiazole research. The Hantzsch thiazole synthesis, developed from their investigations, remains a cornerstone methodology in heterocyclic chemistry and has been extensively utilized in the preparation of various thiazole derivatives, including compounds related to 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid.

The evolution of thiazole chemistry has been marked by continuous discoveries of biologically active compounds containing the thiazole nucleus. The thiazole ring system has been identified as a component of vitamin thiamine (B₁), establishing its biological significance. Furthermore, thiazoles have been found in various specialized products, often fused with benzene derivatives to form benzothiazoles, and have appeared in naturally occurring peptides and pharmaceutical compounds. This historical progression has created a foundation for the development of more complex thiazole derivatives, including brominated and carboxylic acid-functionalized variants such as 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid.

Modern thiazole chemistry has expanded to include systematic approaches to molecular hybridization, where thiazole moieties are conjugated with other bioactive fragments to enhance drug efficacy and minimize toxicity concerns. The strategic development of thiazole-linked hybrids has employed various synthetic methodologies, particularly the Hantzsch-thiazole synthesis utilizing phenacyl bromide as substrate. These historical developments have provided the theoretical and practical framework for understanding and synthesizing complex thiazole derivatives, establishing the scientific foundation for compounds like 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid.

Significance in Medicinal Chemistry and Material Science

2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid holds particular significance in medicinal chemistry due to its membership in the thiazole family, which has been recognized as a universal motif present in numerous pharmacologically important drug molecules. Thiazole derivatives have demonstrated remarkable versatility in therapeutic applications, with established presence in marketed pharmaceuticals including lurasidone, sulfathiazole, and ritonavir. The structural features of 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid, particularly its combination of bromination, cyclopropyl substitution, and carboxylic acid functionality, provide multiple opportunities for chemical modification and drug development.

The compound's potential in medicinal chemistry is further enhanced by the established biological activities of thiazole derivatives, which have shown broad spectrum pharmacological properties including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities. The presence of a carboxylic acid group in 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid provides opportunities for esterification and amide formation reactions, enabling the synthesis of prodrugs and bioconjugates. These chemical transformations are particularly valuable in drug design, where modifications can improve pharmacokinetic properties, enhance bioavailability, or provide targeted delivery mechanisms.

Table 2: Research Applications and Chemical Reactivity of 2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic Acid

| Application Area | Specific Uses | Chemical Features |

|---|---|---|

| Medicinal Chemistry | Drug intermediate synthesis | Carboxylic acid functionality for amide formation |

| Synthetic Chemistry | Building block for complex molecules | Bromination site for nucleophilic substitution |

| Material Science | Heterocyclic polymer components | Cyclopropyl group for structural rigidity |

| Research Applications | Reference standard for analytical methods | High purity (95-98%) for accurate measurements |

In material science applications, thiazole-containing compounds have found utility in the development of specialized materials with unique properties. The aromatic character of the thiazole ring, evidenced by significant pi-electron delocalization, contributes to materials with enhanced electronic properties. The cyclopropyl substituent in 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid introduces structural rigidity that can influence material properties such as thermal stability and mechanical strength. These characteristics make the compound valuable for incorporation into polymer matrices and advanced material systems.

Properties

IUPAC Name |

2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-7-9-4(6(10)11)5(12-7)3-1-2-3/h3H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRDSWYJZRWTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=C(S2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Cyclization of Thioamides with Halogenated Precursors

Based on the patent literature (see JP4629037B2), a typical route involves:

- Preparation of a thiazole precursor through condensation of suitable amino acids or thioamides with halogenated aldehydes or ketones.

- Cyclization occurs via intramolecular nucleophilic attack, facilitated by acids or bases, forming the heterocyclic core.

- Bromination at the 2-position is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Cyclization | Thioamide + halogenated aldehyde | Ethanol or acetic acid | Reflux | Promotes heterocycle formation |

| Bromination | NBS | Acetonitrile or DMF | Room temperature to 50°C | Controlled addition to prevent overbromination |

Method 2: Cyclopropyl Group Introduction via Nucleophilic Addition

The cyclopropyl group at the 5-position can be introduced through nucleophilic addition of cyclopropyl nucleophiles or via cyclopropyl-substituted precursors:

- Preparation of cyclopropyl derivatives through reactions of cyclopropyl organometallic reagents with suitable electrophiles.

- Coupling with the thiazole core, often via Suzuki or Stille cross-coupling reactions.

| Step | Reagents | Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| Coupling | Cyclopropylboronic acid or stannane | Pd catalyst | Toluene or DMF | Reflux | Ensures regioselectivity |

Method 3: Carboxylic Acid Formation at the 4-Position

The carboxylic acid group can be introduced via:

- Oxidation of methyl or aldehyde groups attached to the heterocycle.

- Direct carboxylation using carbon dioxide under high pressure, often with metal catalysts.

| Step | Reagents | Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| Carboxylation | CO₂ | Copper or palladium catalysts | DMF | Elevated temperature (100-150°C) | High-pressure conditions |

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Main Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of thioamides | Thioamide + halogenated aldehyde | Heterocycle formation | High yield, straightforward | Requires purification of intermediates |

| Cross-coupling of cyclopropyl derivatives | Cyclopropyl organometallic + heterocycle | Regioselective substitution | Precise control of substitution | Requires transition metal catalysts |

| Carboxylation | CO₂ under pressure | Introduction of carboxylic acid | Direct method, high specificity | Equipment-intensive |

Research Findings and Notes

- Patents and literature indicate that halogenation (bromination) at the 2-position is most efficiently achieved using NBS in polar aprotic solvents, with reaction times carefully monitored to prevent polybromination.

- Cyclopropyl groups are typically introduced via nucleophilic addition or cross-coupling reactions, with palladium-catalyzed processes providing high regioselectivity.

- Carboxylic acid groups are often formed through oxidation of methyl groups or direct carboxylation, with the latter requiring specialized high-pressure equipment.

The synthesis of 2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid is a multi-step process combining heterocyclic chemistry, halogenation, and functional group transformations. The most efficient protocols involve initial formation of the thiazole core via cyclization, followed by selective bromination, introduction of the cyclopropyl group through cross-coupling or nucleophilic addition, and final oxidation or carboxylation to install the carboxylic acid group.

This comprehensive overview synthesizes data from patent literature, academic research, and chemical synthesis protocols, providing a robust foundation for further experimental design and optimization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and reduced alcohols or aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid exhibits notable antimicrobial activity. It serves as a building block for synthesizing new pharmaceutical agents aimed at treating microbial infections and cancer. The thiazole ring structure is known for its ability to interact with biological targets effectively, making it a candidate for drug development against resistant strains of bacteria and fungi.

Mechanism of Action

The compound's mechanism of action involves binding to specific enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt critical cellular processes such as DNA replication and repair, positioning it as a promising anticancer agent.

Material Science

Development of Novel Materials

Due to its unique electronic properties, 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid is explored for applications in material science. It can be used in the development of materials with specific electronic or optical characteristics, which are essential in fields such as organic electronics and photonics .

Synthesis of Functional Materials

The compound can undergo various chemical reactions, including substitution reactions that allow for the creation of diverse derivatives. These derivatives can be tailored for specific applications in sensors or conductive materials.

Biological Studies

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules aids in understanding the mechanisms underlying enzyme function and inhibition.

Potential in Drug Design

The structural features of 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid make it an attractive candidate for drug design. By modifying its structure through substitution reactions, researchers can optimize its efficacy and selectivity against various biological targets .

Several studies have documented the effectiveness of 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid in various applications:

- Antimicrobial Activity Study : A recent investigation demonstrated that derivatives of this compound inhibited the growth of multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Cancer Research Application : In vitro studies have shown that this compound interferes with cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.

- Material Development Research : Researchers have successfully synthesized novel materials using this compound as a precursor, leading to advancements in organic electronics due to its favorable electronic properties .

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition of microbial growth or modulation of biological pathways . The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs in Thiazole Carboxylic Acids

The following table summarizes key structural analogs and their properties:

Physicochemical and Reactivity Comparison

- Electrophilic Reactivity : Bromine at position 2 in the target compound facilitates nucleophilic substitution reactions, similar to analogs like 2-bromo-4-ethylthiazole-5-carboxylic acid . The cyclopropyl group, however, may reduce reactivity due to steric hindrance compared to linear alkyl chains (e.g., ethyl or isopropyl).

- Solubility: Carboxylic acid groups generally improve aqueous solubility. However, the cyclopropyl and bromo substituents in the target compound likely reduce solubility compared to non-halogenated analogs like 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid .

- Thermal Stability : Cyclopropyl-containing compounds often exhibit lower thermal stability due to ring strain. In contrast, aromatic analogs (e.g., 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid) may have higher melting points (206–207°C) .

Biological Activity

2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid (hereafter referred to as "the compound") is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of the compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a thiazole ring with a bromine substituent and a carboxylic acid functional group. The presence of these functional groups enhances its reactivity and solubility, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.09 g/mol |

| Functional Groups | Carboxylic acid, Thiazole |

| Unique Features | Bromine substituent |

The biological activity of the compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The bromine atom enhances its electrophilic properties, allowing it to form stable complexes with biological macromolecules.

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes associated with cancer proliferation and microbial resistance.

- Anticancer Activity : It may interfere with DNA synthesis and repair mechanisms, making it a candidate for anticancer therapies.

Antimicrobial Properties

Research indicates that derivatives of 2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid exhibit notable antimicrobial activity against various pathogens. Studies have demonstrated that it can inhibit bacterial growth and possess antifungal properties.

- Bacterial Inhibition : The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.

- Fungal Activity : It also displays antifungal activity against species like Candida albicans.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : Research indicates that the compound causes G2/M phase arrest in cancer cells, leading to reduced proliferation.

- Caspase Activation : It activates caspase-3, a critical enzyme in the apoptosis pathway, indicating its potential as an anticancer agent.

Study 1: Anticancer Efficacy

A study conducted on human colon adenocarcinoma cells demonstrated that treatment with 2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Candida albicans, showing an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests strong antifungal properties compared to standard antifungal agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid, it is essential to compare it with related compounds:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| Methyl 2-bromo-5-cyclopropylthiazole-4-carboxylate | Antimicrobial and anticancer | |

| 5-Cyclopropyl-1,3-thiadiazole-2-carboxylic acid | Antimicrobial | |

| Methyl 5-bromothiazole-4-carboxylate | Moderate anticancer activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid?

- Methodology : Key steps include cyclopropane ring formation via cyclopropylation of a thiazole precursor (e.g., Suzuki-Miyaura coupling with cyclopropylboronic acids) followed by bromination at the 2-position. Bromocyclization methods, as demonstrated in analogous isothiazole systems, may also apply . Post-functionalization of the carboxylic acid group typically employs ester protection/deprotection strategies to avoid side reactions.

- Critical Parameters : Reaction temperature (<0°C for bromination), choice of catalyst (e.g., Pd(PPh₃)₄ for coupling), and solvent (dry THF or DMF) significantly influence yield.

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Workflow :

- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against known standards.

- Structural Confirmation :

- NMR : ¹H/¹³C NMR (DMSO-d₆) to verify cyclopropyl (δ ~0.5–2.0 ppm) and thiazole ring protons (δ ~7.5–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ (expected m/z ~274.97 for C₇H₅BrN₂O₂S).

- Elemental Analysis : Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values .

Q. What storage conditions are optimal to preserve stability?

- Store at -20°C under inert gas (argon) in amber vials to prevent photodegradation and hydrolysis of the bromothiazole moiety. Purity degradation >5% over 6 months has been reported for similar brominated thiazoles under suboptimal conditions .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

- Issue : Competing bromination at the 4- vs. 2-position of the thiazole ring.

- Solutions :

- Use N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) in anhydrous dichloromethane to favor 2-bromination.

- DFT calculations to predict electrophilic aromatic substitution (EAS) reactivity: The 2-position is more electron-rich due to the electron-donating cyclopropyl group, directing bromination .

- Validation : Monitor reaction progress via TLC (silica, hexane/ethyl acetate 3:1) and isolate intermediates for NMR analysis.

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?

- Case Study : Replace cyclopropyl with methyl (see 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid, ).

- Methods :

- In vitro Assays : Test against kinase targets (e.g., EGFR) to compare IC₅₀ values.

- Computational Modeling : Docking studies (AutoDock Vina) to assess binding affinity differences due to steric/electronic effects of cyclopropyl.

- Findings : Cyclopropyl enhances metabolic stability (microsomal assay t₁/₂ >2x methyl analogues) but may reduce solubility .

Q. How to resolve contradictions in reported purity data for brominated thiazoles?

- Example : Discrepancies between HPLC (>98%) and elemental analysis (95–97%).

- Resolution :

- Orthogonal Methods : Combine HPLC with Karl Fischer titration (water content <0.1%) and ICP-MS (Br⁺ quantification).

- Batch Variability : Supplier-specific impurities (e.g., residual Pd in coupling reactions) require tailored purification (e.g., Chelex resin for metal scavenging) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.